Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with the receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which may suggest its potential role in protein synthesis or modification.
Biochemical Pathways
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group is commonly used in drug design for its ability to protect amine groups, which can enhance the stability and bioavailability of the compound .
Result of Action
Given its structural similarity to other compounds used in peptide synthesis , it may play a role in the formation or modification of proteins.
Action Environment
The presence of the boc group can enhance the compound’s stability, potentially making it more resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 4-aminophenylacetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethyl chloroformate in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Lacks the Boc protection, making it more reactive but less stable.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-2-oxopropanoate: Differing in the position of the carbonyl group, which can influence its chemical behavior.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQQSYBDFHTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696003 | |
Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-45-1 | |
Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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